Methods and Technical Details
The synthesis of rac-emixustat hydrochloride typically involves multi-step organic synthesis techniques. Key steps include the formation of the core structure through various chemical reactions such as acylation, hydrolysis, and cyclization. The process may utilize protecting groups to ensure selective reactions at specific functional sites. The final product is purified through crystallization or chromatography to achieve the desired purity and enantiomeric ratio.
The synthesis can be represented in a simplified manner:
Structure and Data
The molecular formula of rac-emixustat hydrochloride is CHClNO. The compound features a complex bicyclic structure with multiple functional groups that contribute to its biological activity. The stereochemistry is critical, with the R-isomer being more active than the S-isomer in inhibiting RPE65.
Key structural characteristics include:
Reactions and Technical Details
Rac-emixustat hydrochloride primarily engages in biochemical interactions rather than traditional chemical reactions. Its main reaction involves binding to RPE65, where it inhibits the enzyme's activity, thus disrupting the visual cycle. This inhibition leads to a decrease in the production of 11-cis-retinol from all-trans-retinyl esters.
In vitro studies have demonstrated that rac-emixustat significantly reduces RPE65 activity, which can be quantified by measuring changes in retinoid levels in retinal pigment epithelial cells .
Process and Data
The mechanism of action for rac-emixustat involves competitive inhibition of RPE65, which is essential for the conversion of all-trans-retinyl esters into 11-cis-retinol within the visual cycle. By inhibiting this enzyme, rac-emixustat effectively reduces the regeneration of visual pigments in photoreceptors, which may help manage conditions characterized by excessive accumulation of retinoids, such as Stargardt disease.
The inhibition process can be summarized as follows:
Physical and Chemical Properties
Rac-emixustat hydrochloride exhibits several notable physical and chemical properties:
Analytical techniques such as high-performance liquid chromatography (HPLC) are often employed to assess purity and concentration during synthesis and formulation .
Scientific Uses
Rac-emixustat hydrochloride has been primarily explored for its therapeutic potential in:
Research continues into optimizing its formulation and understanding its long-term effects on retinal health.
rac-Emixustat hydrochloride is a non-retinoid small molecule that stereoselectively inhibits retinal pigment epithelium 65 kDa protein (RPE65), the central isomerohydrolase of the vertebrate visual cycle. Crystallographic studies reveal that emixustat binds directly to the iron-palmitate complex within RPE65's catalytic pocket. The (R)-enantiomer exhibits superior binding affinity over the (S)-enantiomer, mediated by hydrogen bonding between its hydroxyl moiety and Thr147, while its primary amine engages in polar interactions with Glu148 and the carboxylate oxygen of bound palmitate [1] [7]. This binding mode competitively obstructs the substrate channel, preventing the entry and hydrolysis/isomerization of all-trans-retinyl esters to 11-cis-retinol (Figure 1) [10].
Table 1: Structural Interactions of Emixustat Enantiomers with RPE65
| Enantiomer | IC₅₀ (nM) | Key Protein Interactions | Binding Affinity Relative to (R)-form |
|---|---|---|---|
| (R)-Emixustat | 91 ± 6 | H-bond with Thr147, ionic interaction with Glu148, coordination with palmitate | 1.0 (reference) |
| (S)-Emixustat | 150 ± 24 | Weaker H-bond network, suboptimal positioning | ~1.6-fold lower |
| Racemic mixture | 120* | Dominated by (R)-enantiomer binding | Intermediate |
*Calculated value based on enantiomer proportions
Beyond direct active site inhibition, emixustat demonstrates multifaceted modulatory effects on visual cycle dynamics. The compound undergoes LRAT-mediated acylation to form long-lived fatty acid amide conjugates that slowly release active drug, extending pharmacodynamic activity beyond its plasma half-life [1]. Crucially, emixustat's primary amine transiently sequesters cytotoxic all-trans-retinal (atRAL) via Schiff base formation – a retinoprotective mechanism independent of RPE65 inhibition. This scavenging activity was definitively established through comparative studies with QEA-B-001-NH₂ (a pure atRAL sequestrant lacking RPE65 inhibitory activity) and an emixustat derivative lacking the primary amine. Only compounds with atRAL-sequestering capability conferred significant protection against phototoxicity in murine models, demonstrating this mechanism's essential contribution to emixustat's overall retinoprotective effect [1] [7] [9].
Additionally, RPE65's catalytic efficiency is modulated by its membrane association state. Emixustat exploits this allosteric relationship by stabilizing membrane-bound RPE65 conformations with reduced isomerohydrolase activity. The drug's binding to the palmitate-coordinated iron center further rigidifies the active site architecture, limiting the conformational flexibility required for the coupled hydrolysis-isomerization reaction [10].
Systematic SAR analysis reveals stringent molecular requirements for effective RPE65 inhibition and visual cycle modulation:
Primary Amine Essentiality: Removal or substitution of the primary amine (e.g., tertiary amine analogs) abolishes both RPE65 inhibition and atRAL sequestration, confirming its dual mechanistic role [1] [7].
Stereochemical Dependence: The (R)-configuration at the chiral center confers ~1.6-fold greater RPE65 inhibitory potency (IC₅₀ = 91 nM) versus the (S)-enantiomer (IC₅₀ = 150 nM), attributable to optimized active site complementarity [1].
Hydrophobic Domain Optimization: The cyclohexylmethoxy phenyl moiety enhances membrane permeability and influences binding kinetics. Modifications here alter residence time within RPE65's hydrophobic substrate channel [8] [9].
Scaffold Comparison: Ret-NH₂ (retinylamine) exhibits RPE65 inhibition (IC₅₀ = 2.03 µM) but suffers from non-specific reactivity due to its polyene structure. Emixustat's non-retinoid scaffold eliminates this liability while enhancing target specificity. QEA-B-001-NH₂, while structurally distinct, validates the therapeutic potential of pure atRAL sequestration without RPE65 inhibition (Table 2) [1] [9].
Table 2: Comparative Pharmacology of Visual Cycle Modulators
| Compound | RPE65 IC₅₀ | atRAL Sequestration | Photoprotection (Mouse Model) | Key Structural Attributes |
|---|---|---|---|---|
| rac-Emixustat | 120 nM* | Yes | ++++ | Non-retinoid, primary amine, chiral center, hydrophobic aryloxy domain |
| (R)-Emixustat | 91 nM | Yes | ++++ | Optimized stereochemistry for active site |
| (S)-Emixustat | 150 nM | Yes | +++ | Suboptimal binding geometry |
| Ret-NH₂ | 2.03 µM | Yes | +++ | Retinoid backbone, susceptible to oxidation |
| QEA-B-001-NH₂ | >10 µM (no inhibition) | Yes | +++ | Lacks RPE65 affinity, pure sequestrant |
| Des-amino Emixustat | 290 nM | No | + | Retains RPE65 inhibition but no scavenging |
*Calculated from enantiomeric values
Pharmacodynamic studies demonstrate that emixustat dose-dependently suppresses the visual cycle, quantified through multiple kinetic parameters:
In Vitro Inhibition Kinetics: In bovine RPE microsomes, emixustat inhibits 11-cis-retinol production with an IC₅₀ of 4.4 nM, significantly more potent than Ret-NH₂ (IC₅₀ = 2.03 µM). Steady-state kinetics reveal mixed-type inhibition, with emixustat decreasing Vₘₐₓ and increasing Kₘ, suggesting interference with both substrate binding and catalytic turnover [1] [4] [9].
In Vivo Chromophore Reduction: Oral administration in wild-type mice achieves ED₅₀ values of 0.18 mg/kg for 11-cis-retinal reduction. Near-complete suppression (>90%) occurs at 1-3 mg/kg doses, persisting for >24 hours post-dose. This correlates with slowed rod photoreceptor recovery after photobleaching (ERG b-wave recovery rate ED₅₀ = 0.21 mg/kg) [9].
Dose-Response in Clinical Models: Phase I/II studies in humans confirm target engagement via dose-dependent suppression of rod b-wave amplitude recovery:
Table 3: Kinetic Parameters of Visual Cycle Suppression
| Model System | Endpoint | ED₅₀/EC₅₀ | Maximal Suppression | Time to Recovery |
|---|---|---|---|---|
| Bovine RPE microsomes | 11-cis-retinol production | 4.4 nM | >95% at 100 nM | N/A |
| Wild-type mice | 11-cis-retinal reduction | 0.18 mg/kg (oral) | >90% at 1 mg/kg | 24-48 hours |
| Wild-type mice | ERG b-wave recovery rate | 0.21 mg/kg (oral) | >95% at 3 mg/kg | 24-48 hours |
| Humans (Phase II) | Rod b-wave recovery | ~5 mg/day | 91.9% at 10 mg/day | 7-14 days post-cessation |
Chemical Compounds Discussed:
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2